N-ethyl-1-(4-methoxyphenyl)propan-1-amine

Forensic Chemistry Analytical Chemistry Drug Metabolism

N-Ethyl-1-(4-methoxyphenyl)propan-1-amine (CAS 40023-81-2) is a synthetic phenethylamine derivative with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol. It is a positional isomer of the more extensively studied N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA).

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 40023-81-2
Cat. No. B1622902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-1-(4-methoxyphenyl)propan-1-amine
CAS40023-81-2
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)OC)NCC
InChIInChI=1S/C12H19NO/c1-4-12(13-5-2)10-6-8-11(14-3)9-7-10/h6-9,12-13H,4-5H2,1-3H3
InChIKeyXBFZYRMVEHPXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-1-(4-methoxyphenyl)propan-1-amine (CAS 40023-81-2): Key Procurement Considerations for a Phenethylamine Derivative


N-Ethyl-1-(4-methoxyphenyl)propan-1-amine (CAS 40023-81-2) is a synthetic phenethylamine derivative with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is a positional isomer of the more extensively studied N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA) . Structurally, the compound features a 4-methoxyphenyl group attached to a propan-1-amine backbone, with an N-ethyl substituent . This compound is primarily encountered in forensic and analytical chemistry contexts, often as an impurity or synthetic byproduct in illicit amphetamine preparations [1].

Why N-Ethyl-1-(4-methoxyphenyl)propan-1-amine Cannot Be Interchanged with Its Positional Isomer or N-Alkyl Analogs


Generic substitution among N-alkyl 4-methoxyphenylpropanamines is not scientifically valid due to position-specific pharmacological profiles and divergent analytical behavior. The location of the amino group on the propane chain (position 1 versus position 2) dictates the compound's interaction with biological targets and its metabolic fate . Furthermore, N-alkyl chain length (methyl vs. ethyl) modulates analgesic potency in a quantifiable manner [1]. In forensic and analytical workflows, these structural variations yield distinct chromatographic retention times and mass spectral fragmentation patterns, making them individually identifiable [2]. Therefore, substituting N-ethyl-1-(4-methoxyphenyl)propan-1-amine with its propan-2-amine isomer (PMEA) or other N-alkyl analogs introduces significant risk of misidentification and invalid experimental conclusions.

Quantitative Differentiation Evidence for N-Ethyl-1-(4-methoxyphenyl)propan-1-amine (CAS 40023-81-2)


Positional Isomer Differentiation: Propan-1-amine vs. Propan-2-amine (PMEA)

N-Ethyl-1-(4-methoxyphenyl)propan-1-amine (CAS 40023-81-2) is a positional isomer of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA, CAS 14367-46-5) . This structural difference—the ethylamino group attached to C1 versus C2 of the propane chain—results in distinct chromatographic behavior. While the specific retention time for the target compound is not publicly reported, its isomer PMEA can be distinguished via reversed-phase liquid chromatography using an acidic aqueous acetonitrile mobile phase and hydrocarbon stationary phases [1]. The two isomers also exhibit different mass spectral fragmentation patterns due to the position of the amine group [1].

Forensic Chemistry Analytical Chemistry Drug Metabolism

Analgesic Potency Modulation by N-Alkyl Chain Length

In a comparative study using the formalin test in rats, N-ethyl-p-methoxyamphetamine (EMA, propan-2-amine isomer) exhibited significantly lower analgesic potency than its N-methyl (MMA) and unsubstituted (MA) counterparts [1]. MA (p-methoxyamphetamine) produced very potent and long-lasting antinociception, while EMA required higher doses (2 and 8 mg/kg i.p.) to achieve significant effects [1]. MMA was intermediate in activity [1]. This pattern demonstrates that increasing N-alkyl chain length attenuates analgesic efficacy.

Pharmacology Pain Research Amphetamine Derivatives

Physical Property Differentiation for Purification and Handling

The target compound exhibits distinct physical properties that inform procurement and handling decisions. N-ethyl-1-(4-methoxyphenyl)propan-1-amine is a clear yellow liquid with a density of 0.941 g/cm³, a boiling point of 270.9°C at 760 mmHg, and a flash point of 112.5°C . These properties differ from its isomer PMEA (N-ethyl-1-(4-methoxyphenyl)propan-2-amine), which has a reported boiling point of approximately 285°C at 760 mmHg .

Organic Synthesis Analytical Chemistry Compound Management

Analytical Differentiation via UV Spectroscopy

N-alkyl substituted 4-methoxyamphetamines, including the target compound and its analogs, exhibit highly similar UV absorption properties, with an absorption maximum at 274 nm and a molar absorptivity of 1.4 × 10³ L·mol⁻¹·cm⁻¹ [1]. This characteristic UV profile, while not differentiating between N-alkyl analogs, provides a useful screening tool for the presence of the 4-methoxyphenyl chromophore in unknown samples [1].

Spectroscopy Analytical Chemistry Forensic Analysis

Optimal Research and Industrial Applications for N-Ethyl-1-(4-methoxyphenyl)propan-1-amine (CAS 40023-81-2)


Forensic Toxicology and Designer Drug Identification

As a positional isomer of the controlled substance analog PMEA, N-ethyl-1-(4-methoxyphenyl)propan-1-amine serves as a critical reference standard for forensic laboratories. Its distinct chromatographic retention time and mass spectral fragmentation pattern [1] enable unambiguous identification in seized drug analysis and toxicological screening, preventing false-positive results that could arise from cross-reactivity with immunoassays targeting related amphetamine derivatives.

Structure-Activity Relationship (SAR) Studies in Analgesic Drug Discovery

The N-ethyl substituent and propan-1-amine backbone of this compound provide a unique template for probing the SAR of phenethylamine-based analgesics. Comparative data demonstrate that N-alkylation attenuates analgesic potency [2], and the propan-1-amine isomer offers a distinct spatial orientation of the amine group relative to the aromatic ring. Researchers can utilize this compound to dissect the contributions of amine position and N-alkyl chain length to target engagement, efficacy, and off-target effects.

Analytical Method Development and Validation

The compound's well-defined physical properties (density 0.941 g/cm³, boiling point 270.9°C) and UV absorption maximum at 274 nm [1] make it a suitable candidate for developing and validating HPLC, GC-MS, and UV-Vis methods for the detection and quantification of phenethylamine derivatives. Its availability as a pure reference material (≥98% purity) supports rigorous analytical method validation.

Metabolic and Pharmacokinetic Studies of Positional Isomers

The propan-1-amine isomer represents a valuable tool for investigating the impact of amine position on metabolic pathways and pharmacokinetic profiles. Differences in first-pass metabolism, cytochrome P450 interactions, and excretion rates between propan-1-amine and propan-2-amine isomers can be systematically studied, providing insights into the design of metabolically stable drug candidates.

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